molecular formula C15H11F3N2O6S2 B2769353 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid CAS No. 756851-06-6

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid

Cat. No. B2769353
M. Wt: 436.38
InChI Key: CGJGMHPJCLONAR-UHFFFAOYSA-N
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Description

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid, also known as N-(2-nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)thioacetic acid, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has a molecular formula of C16H12F3N3O6S2.

Mechanism Of Action

The mechanism of action of 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid is not fully understood. However, it has been suggested that it exerts its inhibitory effects on enzymes by binding to the active site and forming a stable complex. It has also been proposed that its anticancer activity is due to its ability to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid in lab experiments is its ability to selectively inhibit enzymes and induce apoptosis in cancer cells. It is also a fluorescent probe that can be used to study DNA-protein binding. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid in scientific research. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to develop more water-soluble analogs of this compound that can be used in a wider range of experiments. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid involves several steps. The first step is the preparation of 2-nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}aniline by reacting 2-nitroaniline with 3-(trifluoromethyl)benzenesulfonyl chloride. The second step involves the reaction of the intermediate product with thioacetic acid in the presence of a base such as triethylamine. The final product is obtained after purification and crystallization.

Scientific Research Applications

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have inhibitory effects on several enzymes such as carbonic anhydrase, acetylcholinesterase, and β-glucuronidase. It has also been used as a fluorescent probe to study the binding of proteins to DNA. Moreover, it has been found to exhibit anticancer activity against several cancer cell lines.

properties

IUPAC Name

2-[2-nitro-4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O6S2/c16-15(17,18)9-2-1-3-10(6-9)19-28(25,26)11-4-5-13(27-8-14(21)22)12(7-11)20(23)24/h1-7,19H,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGMHPJCLONAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)SCC(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid

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